molecular formula C19H19ClN4O3S B11266627 N-[4-({[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)phenyl]acetamide

N-[4-({[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)phenyl]acetamide

Cat. No.: B11266627
M. Wt: 418.9 g/mol
InChI Key: JBBWXJHGGTZKIA-UHFFFAOYSA-N
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Description

N-{4-[1-(4-CHLOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a chlorophenyl group. The compound has garnered significant interest due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

The synthesis of N-{4-[1-(4-CHLOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group. The sulfonamide group is then attached to the phenyl ring, and finally, the acetamide group is introduced. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

N-{4-[1-(4-CHLOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[1-(4-CHLOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in microorganisms and cancer cells. This inhibition leads to cell cycle arrest and apoptosis, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

N-{4-[1-(4-CHLOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE can be compared with other sulfonamide derivatives such as:

This detailed article provides a comprehensive overview of N-{4-[1-(4-CHLOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19ClN4O3S

Molecular Weight

418.9 g/mol

IUPAC Name

N-[4-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C19H19ClN4O3S/c1-12-19(13(2)24(22-12)18-10-4-15(20)5-11-18)28(26,27)23-17-8-6-16(7-9-17)21-14(3)25/h4-11,23H,1-3H3,(H,21,25)

InChI Key

JBBWXJHGGTZKIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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